molecular formula C10H11F3N2O2 B13477479 2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid

2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid

Cat. No.: B13477479
M. Wt: 248.20 g/mol
InChI Key: WGECGGPIXPTXKF-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of an isopropylamino group and a trifluoromethyl group attached to the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino and trifluoromethyl groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition of enzyme activity or activation of specific receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both the isopropylamino and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11F3N2O2

Molecular Weight

248.20 g/mol

IUPAC Name

2-(propan-2-ylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H11F3N2O2/c1-5(2)14-8-6(9(16)17)3-4-7(15-8)10(11,12)13/h3-5H,1-2H3,(H,14,15)(H,16,17)

InChI Key

WGECGGPIXPTXKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=CC(=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

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